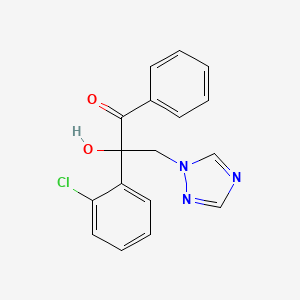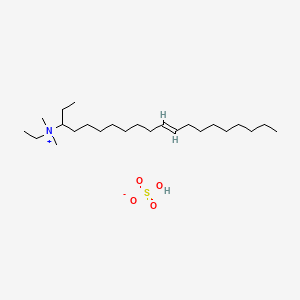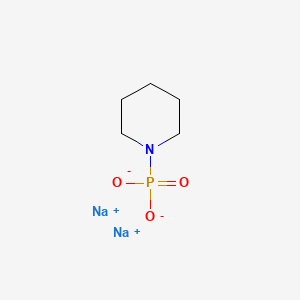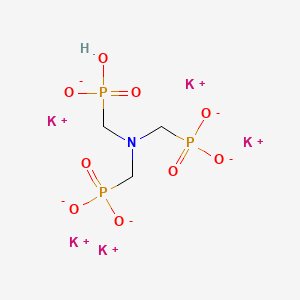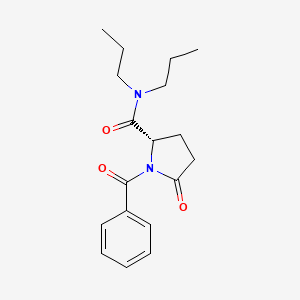
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane is a heterocyclic organic compound with the molecular formula C₃₄H₆₈O₄Sn and a molecular weight of 659.611 g/mol . It is primarily used for research purposes and is known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane typically involves the reaction of dioctyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized tin compounds, while substitution reactions can produce a variety of substituted stannanes .
Applications De Recherche Scientifique
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dichloride
- Dibutyltin dilaurate
Uniqueness
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
85702-87-0 |
|---|---|
Formule moléculaire |
C34H68O4Sn |
Poids moléculaire |
659.6 g/mol |
Nom IUPAC |
[dioctyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-5-7-8-6-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
MSGARTJEYPEKJX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



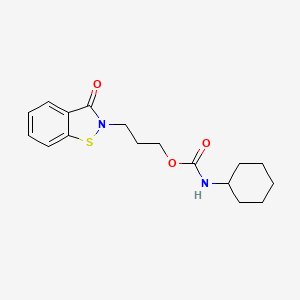
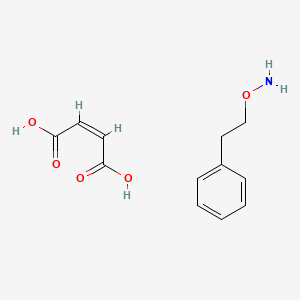
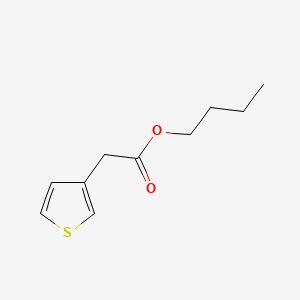
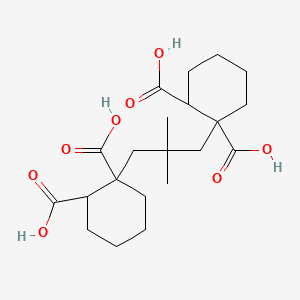
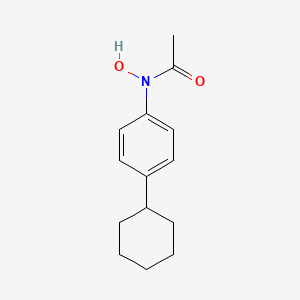
![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)

